molecular formula C17H16N8O B2588539 3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine CAS No. 2380190-85-0

3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2588539
CAS No.: 2380190-85-0
M. Wt: 348.37
InChI Key: ZUBGIHQUJQSCPL-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and a piperazine-linked pyridazine core, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O/c1-2-14(26-9-1)13-3-4-15(22-21-13)24-5-7-25(8-6-24)17-12-10-20-23-16(12)18-11-19-17/h1-4,9-11H,5-8H2,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBGIHQUJQSCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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